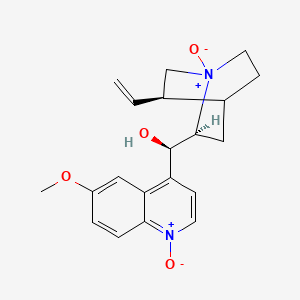

Quinine Di-N-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Quinine Di-N-oxide and its analogs has been explored in various studies. A notable method involves the selective oxidation of quinine at the quinuclidine moiety, demonstrating a chemoselective and eco-friendly approach to obtaining N1-oxide quinine. This process uses lower concentrations of oxidizing agents, such as ozone, compared to traditional palladium-catalyzed oxidation techniques, providing a green synthesis pathway for Quinine Di-N-oxide derivatives (Aisyah et al., 2016).

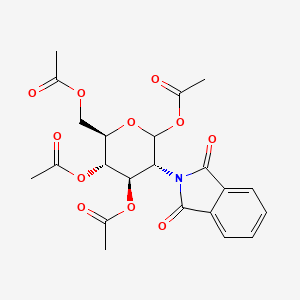

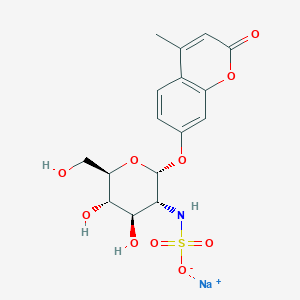

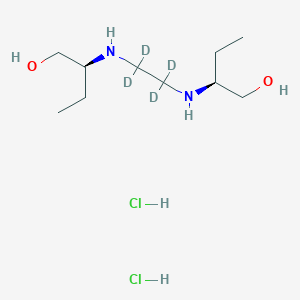

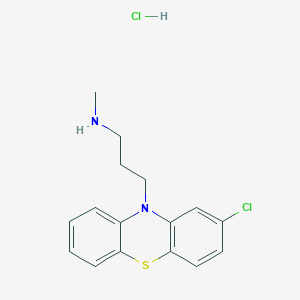

Molecular Structure Analysis

The molecular structure of Quinine Di-N-oxide has been elucidated through various spectroscopic methods, including 1H-NMR, 13C-NMR, 2D-NMR, infra-red, and mass spectrometry. These studies have provided detailed insights into the molecular conformation and the arrangement of functional groups within the Quinine Di-N-oxide molecule, facilitating a deeper understanding of its chemical behavior and reactivity (Aisyah et al., 2016).

Chemical Reactions and Properties

Quinine Di-N-oxide undergoes various chemical reactions, showcasing its reactivity and potential as a precursor for further chemical transformations. For example, its oxidation using hydrogen peroxide in the presence of palladium chloride as a catalyst yields Quinine N-oxide as a major product, highlighting its susceptibility to oxidative modifications (Berghuis et al., 2021). Additionally, the photochemical reactivity of Quinine Di-N-oxide has been studied, showing transformations to 2'-oxo derivatives and formylindol derivatives under UV-light irradiation in different solvents (Pöhlmann et al., 1986).

Physical Properties Analysis

The physical properties of Quinine Di-N-oxide, such as solubility, melting point, and optical activity, are influenced by its molecular structure. Studies on related quinine derivatives have demonstrated the impact of small molecular modifications on the physical properties, including solubility in various solvents and melting points, which are crucial for its application in different chemical and pharmaceutical contexts (Hisaki et al., 2012).

Chemical Properties Analysis

Quinine Di-N-oxide's chemical properties, such as reactivity towards various reagents, stability under different conditions, and its ability to participate in chemical reactions, are central to its utility in synthetic chemistry. The selective oxidation process to obtain Quinine Di-N-oxide exemplifies its unique chemical behavior, providing a platform for developing novel synthetic methodologies and chemical transformations (Aisyah et al., 2016).

科学的研究の応用

Imaging Electrode Reactions : Quinine has been used as a fluorescent acid−base indicator for imaging electrode reactions that consume hydroxide ions. This method allows the observation of local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).

Electrocatalysis in Methanol Oxidation : It serves as a pH-sensitive fluorescing indicator in combinatorial electrochemistry experiments to detect the catalytic activity of methanol oxidation catalysts (Gruber et al., 2003).

Metabolite Analysis : Quinine-N-oxide has been identified in urine following the consumption of quinine-containing beverages. This highlights the importance of considering metabolites in the analysis of physiological fluids for drugs (Jovanovic et al., 1976).

Semi-quantitative Analysis in Tonic Water : Quinine's fluorescence has been used in the semi-quantitative analysis of its sulfate form in tonic water, demonstrating its utility in analytical chemistry (Shadi et al., 2004).

Organocatalyst in Oxidation Reactions : Quinine-derived urea has been identified as a highly efficient organocatalyst for the enantioselective oxidation of 1,2-diols, showcasing its utility in organic synthesis (Rong et al., 2014).

Studies in Oxidation Processes : Quinine has been studied for its transformation through oxidation processes, with quinine-1-N-oxide and quininal being identified as products. This research contributes to our understanding of the chemical transformations of quinine (Rosalina et al., 2016).

Synthesis and Structural Elucidation : The synthesis and structure determination of quinine N-oxide have been explored, demonstrating the potential for selective oxidation of amine groups in quinine (Aisyah et al., 2016).

Catalytic Oxidation Studies : Quinine's oxidation using hydrogen peroxide and palladium chloride as a catalyst has been investigated, yielding quinine N-oxide as a major product. This research highlights the potential of quinine in catalytic oxidation reactions (Berghuis et al., 2021).

Safety And Hazards

While specific safety data for Quinine Di-N-oxide is not readily available, it’s important to note that quinine, a related compound, is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction8.

将来の方向性

Quinone-functionalized electrodes for electrochemical CO2 capture represent a new class of materials that could have significant implications for the future9. The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge10.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.

特性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIQUQYRAFYJP-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine Di-N-oxide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)